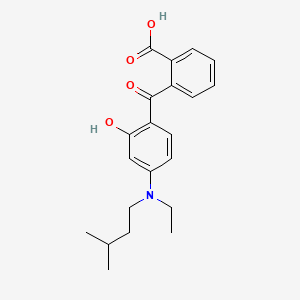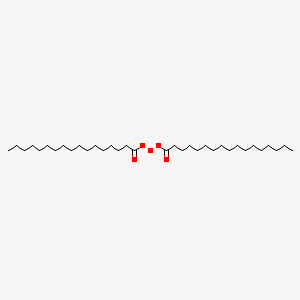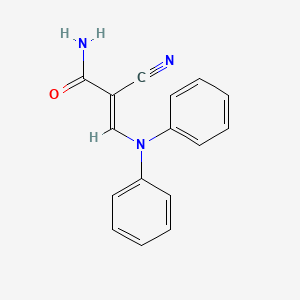
2-Cyano-3-(diphenylamino)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(diphenylamino)acrylamide is an organic compound with the molecular formula C16H13N3O. It is known for its applications in various scientific fields, particularly in the development of dye-sensitized solar cells (DSSC) due to its optoelectronic properties . The compound is characterized by the presence of a cyano group, a diphenylamino group, and an acrylamide moiety, which contribute to its unique chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(diphenylamino)acrylamide typically involves the reaction of diphenylamine with acrylonitrile under specific conditions. One common method includes the use of a base catalyst such as triethylamine in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(diphenylamino)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and other electrophiles.
Major Products
The major products formed from these reactions include various substituted acrylamides, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyano-3-(diphenylamino)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(diphenylamino)acrylamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the diphenylamino group can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-diphenylamino)phenylacrylic acid: Similar in structure but contains an additional phenyl group.
2-Cyano-3-(dimethylamino)acrylamide: Contains a dimethylamino group instead of a diphenylamino group.
2-Cyano-3-(4-chlorophenyl)acrylamide: Contains a chlorophenyl group instead of a diphenylamino group.
Uniqueness
2-Cyano-3-(diphenylamino)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in DSSC make it a valuable compound in scientific research .
Properties
CAS No. |
93942-34-8 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(E)-2-cyano-3-(N-phenylanilino)prop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-11-13(16(18)20)12-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12H,(H2,18,20)/b13-12+ |
InChI Key |
HYQLALBKHYJQKD-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(/C=C(\C#N)/C(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C(C#N)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




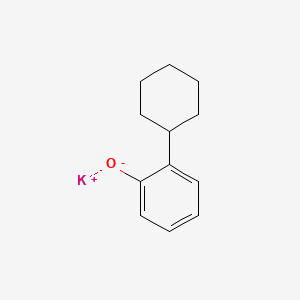
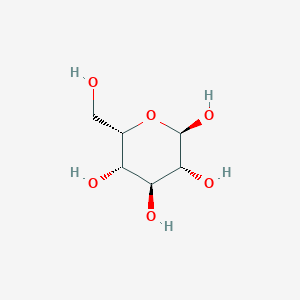
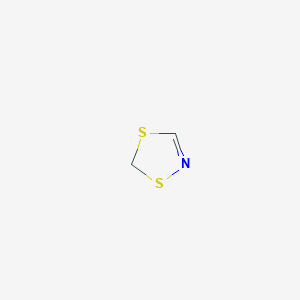
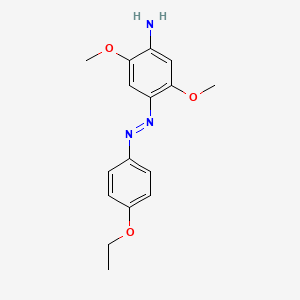
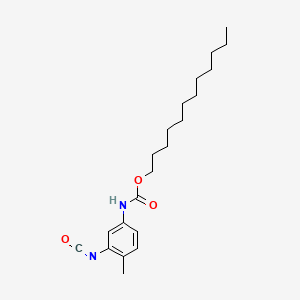
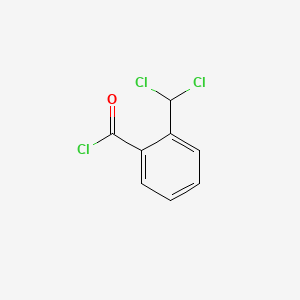
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
